molecular formula C12H18ClN3O2 B12097561 H-Ala-Phe-NH2 HCl

H-Ala-Phe-NH2 HCl

Cat. No.: B12097561
M. Wt: 271.74 g/mol
InChI Key: ZBPKZDKCUDGUCQ-UHFFFAOYSA-N
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Description

H-Ala-Phe-NH2 HCl, also known as L-Alanyl-L-phenylalaninamide hydrochloride, is a dipeptide compound composed of alanine and phenylalanine residues. This compound is often used in biochemical research and pharmaceutical applications due to its unique properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Phe-NH2 HCl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: Alanine is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: Phenylalanine is coupled to the alanine on the resin using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

    Cleavage: The dipeptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

    Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification systems.

Chemical Reactions Analysis

Types of Reactions

H-Ala-Phe-NH2 HCl can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

    Reduction: Reduction reactions can modify the amide bond or the side chains of the amino acids.

    Substitution: Substitution reactions can occur at the amide bond or the side chains, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylalanine residue can yield phenylalanine derivatives, while reduction can lead to modified amide bonds or side chains.

Scientific Research Applications

H-Ala-Phe-NH2 HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: It serves as a substrate for enzymatic studies and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: It is used in the development of peptide-based drugs and biomaterials.

Mechanism of Action

The mechanism of action of H-Ala-Phe-NH2 HCl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    H-Phe-Phe-NH2 HCl: A dipeptide composed of two phenylalanine residues.

    H-Ala-Ala-NH2 HCl: A dipeptide composed of two alanine residues.

    H-Gly-Phe-NH2 HCl: A dipeptide composed of glycine and phenylalanine residues.

Uniqueness

H-Ala-Phe-NH2 HCl is unique due to its specific combination of alanine and phenylalanine residues, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and therapeutic applications, distinguishing it from other similar dipeptides.

Properties

Molecular Formula

C12H18ClN3O2

Molecular Weight

271.74 g/mol

IUPAC Name

2-(2-aminopropanoylamino)-3-phenylpropanamide;hydrochloride

InChI

InChI=1S/C12H17N3O2.ClH/c1-8(13)12(17)15-10(11(14)16)7-9-5-3-2-4-6-9;/h2-6,8,10H,7,13H2,1H3,(H2,14,16)(H,15,17);1H

InChI Key

ZBPKZDKCUDGUCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N.Cl

Origin of Product

United States

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